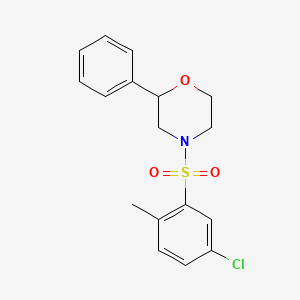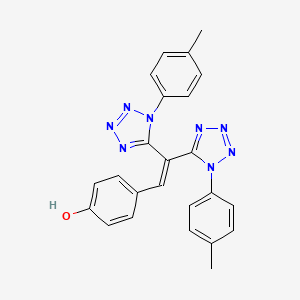
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is a complex organic compound characterized by the presence of two tetrazole rings and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This reaction leads to the formation of a geminal diseleno-substituted alkene, which can be further modified to introduce the tetrazole rings and phenol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the tetrazole rings can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate
- 1,2-Diphenyl-2-(p-tolyl)vinyl phenyl-1H-pyrrole-2,5-dione
Uniqueness
4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)phenol is unique due to the presence of both tetrazole rings and a phenol group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[2,2-bis[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O/c1-16-3-9-19(10-4-16)31-23(25-27-29-31)22(15-18-7-13-21(33)14-8-18)24-26-28-30-32(24)20-11-5-17(2)6-12-20/h3-15,33H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWQRFCNNVYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)
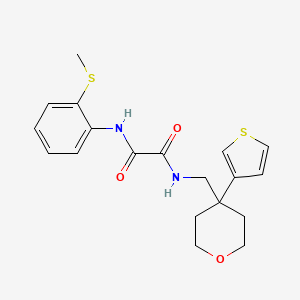
![1-butyl-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2424011.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)
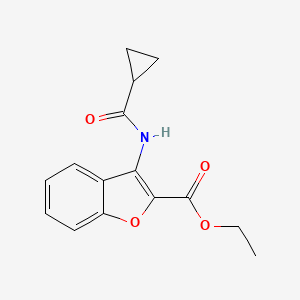
![4-{[4-(tert-butyl)benzyl]oxy}-6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2424015.png)
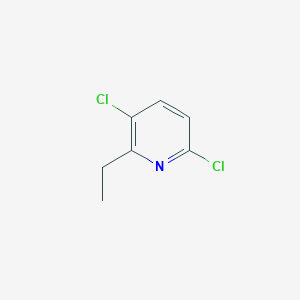

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)
